molecular formula C15H11N3O B12884579 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde CAS No. 59099-22-8

4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde

Cat. No.: B12884579
CAS No.: 59099-22-8
M. Wt: 249.27 g/mol
InChI Key: VVVYLVJPQKLDNX-UHFFFAOYSA-N
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Description

4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde is an organic compound that features a triazole ring fused with a benzaldehyde moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde involves the use of ultrasound-assisted synthesis. This method employs 1,3-dicarbonyl compounds, 2-phenyl-1,2,3-triazole-4-carbaldehyde, and urea or thiourea under ultrasound irradiation with samarium perchlorate as a catalyst . This approach offers milder conditions, shorter reaction times, and higher yields compared to conventional methods.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) and various alkyl halides.

Major Products Formed

    Oxidation: 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzoic acid.

    Reduction: 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzyl alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde is unique due to its combination of a triazole ring and a benzaldehyde moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its stability make it a valuable compound in both research and industrial settings.

Properties

CAS No.

59099-22-8

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

4-(2-phenyltriazol-4-yl)benzaldehyde

InChI

InChI=1S/C15H11N3O/c19-11-12-6-8-13(9-7-12)15-10-16-18(17-15)14-4-2-1-3-5-14/h1-11H

InChI Key

VVVYLVJPQKLDNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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